molecular formula C15H13FO2 B6365140 4-(3,5-Dimethylphenyl)-3-fluorobenzoic acid CAS No. 1261902-15-1

4-(3,5-Dimethylphenyl)-3-fluorobenzoic acid

Cat. No.: B6365140
CAS No.: 1261902-15-1
M. Wt: 244.26 g/mol
InChI Key: PDCBGPPXJCHSLE-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenyl)-3-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a fluorine atom at the 3rd position and two methyl groups at the 3rd and 5th positions of the phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylphenyl)-3-fluorobenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boronic acid derivatives and aryl halides in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylphenyl)-3-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The fluorine atom or methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

4-(3,5-Dimethylphenyl)-3-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Medicine: It may serve as a precursor for the development of pharmaceutical compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylphenyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atom and methyl groups influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include enzyme inhibition or receptor binding, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorobenzoic acid: Lacks the methyl groups present in 4-(3,5-Dimethylphenyl)-3-fluorobenzoic acid.

    3,5-Dimethylbenzoic acid: Does not contain the fluorine atom.

    4-Fluoro-3-methylbenzoic acid: Contains only one methyl group and a fluorine atom.

Uniqueness

This compound is unique due to the presence of both the fluorine atom and two methyl groups, which confer distinct chemical properties and reactivity compared to its similar compounds.

Properties

IUPAC Name

4-(3,5-dimethylphenyl)-3-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-9-5-10(2)7-12(6-9)13-4-3-11(15(17)18)8-14(13)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCBGPPXJCHSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681305
Record name 2-Fluoro-3',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-15-1
Record name 2-Fluoro-3',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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